Cas no 915920-11-5 ((5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid)
(5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-((5-Fluoro-1H-benzo[d]imidazol-2-yl)methoxy)acetic acid
- [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid
- 2-[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid
- 2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid
- 915920-11-5
- AKOS000321652
- BB 0240383
- 2-((5-Fluoro-1H-benzo[d]imidazol-2-yl)methoxy)aceticacid
- MFCD08691649
- [(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid
- [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid
- 2-[(5-fluoro-1H-1,3-benzodiazol-2-yl)methoxy]acetic acid
- DTXSID90649169
- LS-01079
- (5-Fluoro-1H-benzoimidazol-2-ylmethoxy)-ac etic acid
- CHEMBRDG-BB 4021750
- ALBB-000339
- [(5-fluoro-1H-1,3-benzodiazol-2-yl)methoxy]acetic acid
- STK502239
- (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid
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- MDL: MFCD08691649
- Inchi: 1S/C10H9FN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
- InChI Key: GOLCDBPMTPLXOR-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)NC(COCC(=O)O)=N2
Computed Properties
- Exact Mass: 224.05972032g/mol
- Monoisotopic Mass: 224.05972032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 75.2Ų
(5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112819-5g |
[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |
915920-11-5 | 95% | 5g |
$276 | 2021-06-09 | |
| TRC | F600935-10mg |
[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic Acid |
915920-11-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600935-50mg |
[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic Acid |
915920-11-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600935-100mg |
[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic Acid |
915920-11-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027652-500mg |
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid |
915920-11-5 | 500mg |
4096CNY | 2021-05-07 | ||
| Chemenu | CM112819-1g |
[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |
915920-11-5 | 95% | 1g |
$146 | 2024-07-20 | |
| Chemenu | CM112819-5g |
[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |
915920-11-5 | 95% | 5g |
$446 | 2024-07-20 | |
| abcr | AB217548-500 mg |
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid; 95% |
915920-11-5 | 500MG |
€184.20 | 2023-02-22 | ||
| abcr | AB217548-1 g |
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid; 95% |
915920-11-5 | 1 g |
€197.30 | 2023-07-20 | ||
| abcr | AB217548-5 g |
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid; 95% |
915920-11-5 | 5 g |
€456.10 | 2023-07-20 |
(5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid Suppliers
(5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid
Introduction to (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic Acid (CAS No. 915920-11-5)
(5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 915920-11-5, this compound represents a unique structural motif that combines a benzimidazole core with a methoxyacetic acid side chain. The presence of a fluorine atom at the 5-position of the benzimidazole ring introduces additional electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.
The benzimidazole moiety is a well-known pharmacophore in medicinal chemistry, frequently found in various therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The incorporation of a fluorine atom into this framework can enhance binding affinity and metabolic stability, which are critical factors in drug design. In contrast, the methoxyacetic acid moiety contributes to the compound's solubility and potential bioavailability, making it an attractive candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that the fluorinated benzimidazole scaffold can effectively modulate the activity of various enzymes, including those involved in cancer metabolism and inflammation. For instance, (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid has been investigated for its potential role in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammatory responses.
Moreover, the methoxyacetic acid group provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological properties. This flexibility has led to several innovative approaches in drug discovery, where (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid serves as a key intermediate. Researchers have explored its utility in developing small-molecule inhibitors targeting specific disease pathways, demonstrating its significance in modern medicinal chemistry.
In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. The fluorine atom's ability to increase lipophilicity and electronic effects has been shown to enhance interactions with biological targets, leading to more potent and selective inhibition. Additionally, the methoxyacetic acid moiety has been found to improve cellular uptake and distribution, which are crucial for achieving therapeutic efficacy.
The synthesis of (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzimidazole core efficiently. The introduction of the fluorine atom at the 5-position is typically achieved through nucleophilic aromatic substitution or metal-catalyzed fluorination techniques, ensuring high regioselectivity and yield.
The compound's structural features have also prompted investigations into its potential applications beyond traditional pharmaceuticals. For example, its ability to modulate enzyme activity has raised interest in using it as a tool compound for biochemical research. By serving as a selective inhibitor or modulator, (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid can provide valuable insights into enzyme function and pathway regulation.
Recent publications have demonstrated the compound's role in preclinical studies aimed at identifying novel therapeutic targets. Researchers have leveraged its unique structure to develop probes that interact with specific proteins involved in disease mechanisms. These studies not only contribute to our understanding of biological pathways but also pave the way for developing next-generation therapeutics.
The future prospects of (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new applications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. As computational tools continue to advance, virtual screening methods will play an increasingly important role in identifying promising candidates like this one for further development.
In conclusion, (5-fluoro-1H-benzimidazol-2-yl)methoxyacetic acid (CAS No. 915920-11-5) represents a significant advancement in pharmaceutical research due to its unique structural features and potential bioactivity. Its combination of a fluorinated benzimidazole core and a methoxyacetic acid side chain makes it a versatile scaffold for drug discovery. With continued investigation and innovation, this compound holds great promise for addressing various therapeutic challenges in the future.
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